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molecular formula C16H18O B8656125 2-Cumyl-4-methylphenol CAS No. 2675-76-5

2-Cumyl-4-methylphenol

Cat. No. B8656125
M. Wt: 226.31 g/mol
InChI Key: XNOWTXSDOVXNMA-UHFFFAOYSA-N
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Patent
US06962890B2

Procedure details

Into a 200 ml reactor thoroughly dried and purged with nitrogen, 34.15 g (316.0 mmol) of paracresol, 2.50 g of Umberist-15E (trade name, available from Organo Co.) and 20 ml of toluene were introduced. To the reactor, a solution containing 14.40 g (105.0 mmol) of 4-cumylphenol diluted with 30 ml of a toluene was dropwise added at 80° C., followed by stirring for 17 hours. After the system was cooled to room temperature, the reaction solution was filtered with washing with hexane. The resulting liquid was purified by silica gel column chromatography to obtain 10.52 g (yield: 44%) of 2-cumyl-4-methylphenol.
Quantity
34.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9](C1C=CC(O)=CC=1)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:11])[CH3:10]>C1(C)C=CC=CC=1>[C:9]([C:1]1[CH:2]=[C:3]([CH3:8])[CH:4]=[CH:5][C:6]=1[OH:7])([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
34.15 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)C1=CC=C(C=C1)O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200 ml reactor thoroughly dried
ADDITION
Type
ADDITION
Details
were introduced
ADDITION
Type
ADDITION
Details
was dropwise added at 80° C.
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered
WASH
Type
WASH
Details
with washing with hexane
CUSTOM
Type
CUSTOM
Details
The resulting liquid was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(C)(C1=CC=CC=C1)C1=C(C=CC(=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.52 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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